molecular formula C16H12Cl2N4O B4650311 6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide

6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide

Cat. No. B4650311
M. Wt: 347.2 g/mol
InChI Key: PEYXZNMFVPBCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of specific kinases and transcription factors that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have specific biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been found to have anti-oxidant properties and has been studied for its potential use in treating oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide in laboratory experiments include its effectiveness in inhibiting cancer cell growth and reducing inflammation. Additionally, it has been found to have anti-oxidant properties, which make it a potential candidate for treating oxidative stress-related diseases. However, the limitations of using this compound in laboratory experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

The future directions for research on 6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide include further studies to determine its potential applications in treating specific types of cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the safety and efficacy of this compound for therapeutic use.

Scientific Research Applications

6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide has been studied for its potential applications in various fields of scientific research. It has been found to be effective in inhibiting the growth of cancer cells and has been studied as a potential anti-cancer agent. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

properties

IUPAC Name

6-chloro-N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c17-13-4-1-11(2-5-13)10-22-8-7-15(21-22)20-16(23)12-3-6-14(18)19-9-12/h1-9H,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYXZNMFVPBCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)C3=CN=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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